molecular formula C8H10Cl2N2O2 B7855903 (Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide hydrochloride

(Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide hydrochloride

Cat. No. B7855903
M. Wt: 237.08 g/mol
InChI Key: RGYDSMOWDFHWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide hydrochloride is a useful research compound. Its molecular formula is C8H10Cl2N2O2 and its molecular weight is 237.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide hydrochloride involves the reaction of 3-chlorophenol with chloroacetyl chloride to form 3-chloroacetophenone. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-chloroacetophenone oxime. The oxime is then reacted with ethyl chloroformate to form the corresponding N-ethyl carbamate. The N-ethyl carbamate is then reacted with hydrazine hydrate to form the desired product, (Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide hydrochloride.

Starting Materials
3-chlorophenol, chloroacetyl chloride, hydroxylamine hydrochloride, ethyl chloroformate, hydrazine hydrate

Reaction
3-chlorophenol is reacted with chloroacetyl chloride in the presence of a base to form 3-chloroacetophenone., 3-chloroacetophenone is reacted with hydroxylamine hydrochloride in the presence of a base to form 3-chloroacetophenone oxime., 3-chloroacetophenone oxime is reacted with ethyl chloroformate in the presence of a base to form the corresponding N-ethyl carbamate., The N-ethyl carbamate is reacted with hydrazine hydrate in the presence of a base to form (Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide hydrochloride.

properties

IUPAC Name

2-(3-chlorophenoxy)-N'-hydroxyethanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2.ClH/c9-6-2-1-3-7(4-6)13-5-8(10)11-12;/h1-4,12H,5H2,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYDSMOWDFHWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)OC/C(=N/O)/N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide hydrochloride

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